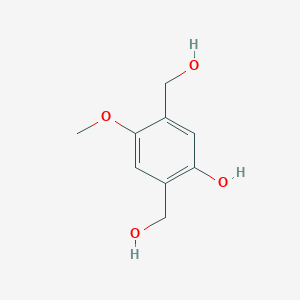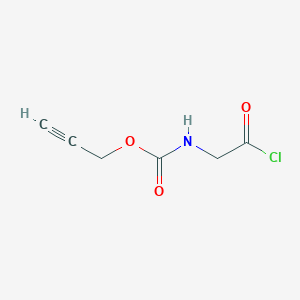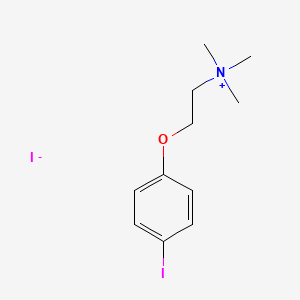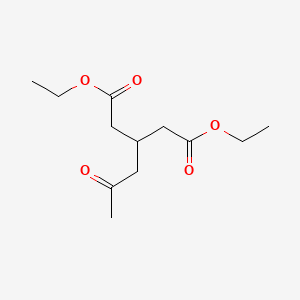![molecular formula C15H21NO3 B14351262 N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide CAS No. 90257-42-4](/img/structure/B14351262.png)
N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide is an organic compound with a complex structure that includes an ethoxy group, a methoxymethyl group, and a but-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide typically involves multiple steps. One common method includes the following steps:
Formation of the aromatic core: The starting material, 4-ethoxy-3-(methoxymethyl)-5-methylbenzene, is prepared through electrophilic aromatic substitution reactions.
Introduction of the but-2-enamide group: The aromatic core undergoes a coupling reaction with but-2-enamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the but-2-enamide moiety, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
- N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
- N-(4-methoxy-3-ethoxyphenyl)but-2-enamide
Comparison: N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide is unique due to the presence of both ethoxy and methoxymethyl groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it a valuable compound for various applications .
Properties
CAS No. |
90257-42-4 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
N-[4-ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide |
InChI |
InChI=1S/C15H21NO3/c1-5-7-14(17)16-13-8-11(3)15(19-6-2)12(9-13)10-18-4/h5,7-9H,6,10H2,1-4H3,(H,16,17) |
InChI Key |
XZJMEMNGJOJLEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)C=CC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)

![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)


![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)

![N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide](/img/structure/B14351232.png)
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)



![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
